molecular formula C12H10F2O2 B11881915 1-(Difluoromethoxy)-2-methoxynaphthalene

1-(Difluoromethoxy)-2-methoxynaphthalene

Cat. No.: B11881915
M. Wt: 224.20 g/mol
InChI Key: CIEGHBNAQPHKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest across various scientific disciplines. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and metabolic stability to molecules. nih.gov The introduction of fluorine can significantly alter the physicochemical properties of a parent compound, including its acidity, lipophilicity, and conformational preferences. These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. It is estimated that approximately 20% of all pharmaceutical products and 30-40% of agrochemicals contain fluorine. nih.gov

The Difluoromethoxy Moiety: A Privileged Functional Group in Molecular Design

The difluoromethoxy group (-OCF₂H) is a particularly valuable functional group in medicinal chemistry. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, meaning it can mimic the spatial and electronic properties of these groups while enhancing the molecule's ability to cross cell membranes. Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group retains a hydrogen atom that can act as a weak hydrogen bond donor, potentially leading to improved binding affinity with biological targets. The incorporation of this moiety can lead to increased metabolic stability and improved pharmacokinetic profiles of drug candidates.

PropertyMethoxy (B1213986) Group (-OCH₃)Difluoromethoxy Group (-OCF₂H)
Hansch Lipophilicity Parameter (π) -0.02+0.47
Hammett Meta Substituent Constant (σm) +0.12+0.31
Hammett Para Substituent Constant (σp) -0.27+0.22
Hydrogen Bond Donating Ability NoneWeak

This table presents general substituent parameters to illustrate the electronic and lipophilic contributions of the methoxy and difluoromethoxy groups.

Naphthalene (B1677914) Scaffolds as Robust Frameworks for Functionalization

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and robust scaffold in organic synthesis. Its rigid structure and extended π-system are features found in numerous biologically active compounds and functional materials. The naphthalene core can be functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. A wide range of therapeutic agents are built upon a naphthalene framework, demonstrating its importance in drug discovery.

Contextualizing 1-(Difluoromethoxy)-2-methoxynaphthalene within Fluorinated Aromatic Systems

This compound is a derivative of 2-methoxynaphthalene (B124790), a common synthetic intermediate. The introduction of a difluoromethoxy group at the C1 position of 2-methoxynaphthalene presents a significant synthetic challenge regarding regioselectivity. The existing methoxy group at C2 is an ortho-, para-directing activator for electrophilic aromatic substitution, meaning that incoming electrophiles would preferentially add to the C1 and C3 positions. However, achieving selective functionalization at only the C1 position requires carefully controlled reaction conditions.

The synthesis of aryl difluoromethyl ethers can be achieved through various methods, including the reaction of phenols with a source of difluorocarbene. In the hypothetical synthesis of the target compound, this would likely involve the difluoromethoxylation of 1-hydroxy-2-methoxynaphthalene. The development of site-selective C-H difluoromethoxylation of arenes using photoredox catalysis also presents a potential, though challenging, route.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(difluoromethoxy)-2-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16-12(13)14/h2-7,12H,1H3

InChI Key

CIEGHBNAQPHKQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)OC(F)F

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data (¹H, ¹³C, or ¹⁹F) for 1-(Difluoromethoxy)-2-methoxynaphthalene is currently available in the scientific literature. Analysis of chemical shifts, coupling constants, and electronic properties for this specific compound is contingent on future synthesis and experimental investigation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Specific proton chemical shifts (δ) and coupling constants (J) for the aromatic and methoxy (B1213986) protons of this compound have not been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The characteristic chemical shifts for the carbon atoms of the naphthalene (B1677914) skeleton and the substituent groups (difluoromethoxy and methoxy) for this compound are not documented.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Probes for Electronic Properties

While ¹⁹F NMR is a powerful tool for probing the electronic environment of fluorinated groups, no such spectral data has been published for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Detailed vibrational band assignments from experimental IR and Raman spectra of this compound are not available. researchgate.netscispace.com Such data would be essential for identifying characteristic stretching and bending modes of the functional groups and the naphthalene core.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption maxima (λmax), which correspond to the π-π* electronic transitions within the naphthalene ring system, have not been experimentally determined for this compound. ijpsjournal.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

There are no published mass spectra for this compound. This analysis would be required to confirm the molecular weight and determine the characteristic fragmentation patterns upon ionization.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. In this technique, a crystalline sample is irradiated with a beam of X-rays. The diffraction pattern produced by the scattering of these X-rays by the electron clouds of the atoms in the crystal is then analyzed to build a three-dimensional model of the electron density. From this model, the precise positions of the atoms in the crystal lattice, as well as bond lengths and angles, can be determined with high accuracy.

Single Crystal X-ray Diffraction for Absolute Structure Determinationnist.govwikipedia.org

For a novel compound such as "this compound," the initial step would be the growth of a high-quality single crystal. This crystal, typically less than a millimeter in any dimension, would then be mounted on a diffractometer. rsc.org The instrument directs a focused beam of X-rays onto the crystal and rotates it, while a detector records the intensities and positions of the diffracted X-rays. rsc.org

The collected data would be processed to yield a set of crystallographic parameters for "this compound," which would be presented in a data table similar to the hypothetical one below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₀F₂O₂
Formula Weight 224.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available
R-factor (%) Data not available

Note: This table is for illustrative purposes only, as no experimental data has been published for this compound.

This data would provide the absolute structure of the molecule, confirming its connectivity and revealing its conformation in the solid state.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Van der Waals Forceschimia.ch

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. chimia.ch The crystallographic data would be essential for analyzing these forces. For "this compound," potential interactions would include:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could play a significant role in the crystal packing. The analysis would identify the atoms involved, the distances and angles of these bonds, and their role in forming larger structural motifs.

Halogen Bonding: The fluorine atoms of the difluoromethoxy group could potentially act as halogen bond acceptors, interacting with electrophilic regions of neighboring molecules.

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributionsnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. The surface is generated based on the electron distribution of a molecule within the crystal.

Hypothetical Hirshfeld Surface Contact Contributions for this compound

Contact Type Contribution (%)
H···H Data not available
C···H/H···C Data not available
O···H/H···O Data not available
F···H/H···F Data not available
C···C Data not available
Other Data not available

Note: This table is for illustrative purposes only, as no experimental data has been published for this compound.

This quantitative analysis would provide a clear picture of the hierarchy of interactions that govern the solid-state assembly of "this compound."

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

The electronic structure, which governs the molecule's properties and reactivity, is also a primary output of DFT calculations. These computations provide a detailed map of the electron density distribution, revealing how electrons are shared between atoms and highlighting regions of high or low electron density. This information is fundamental to understanding the molecule's stability and chemical nature.

Illustrative Data from DFT Geometry Optimization Below is an example of the type of data that would be generated from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

ParameterPredicted Value
C1-O (Difluoromethoxy) Bond Length1.35 Å
O-CF2H Bond Length1.38 Å
C2-O (Methoxy) Bond Length1.36 Å
C-F Bond Length (average)1.35 Å
Naphthalene (B1677914) Ring C-C Bond Lengths1.37 - 1.42 Å
C1-C2-O (Methoxy) Bond Angle118.5°
O-C1-C9 Dihedral Angle-5.2°

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.orgnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org

For 1-(Difluoromethoxy)-2-methoxynaphthalene, computational analysis would determine the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO across the molecule would also be visualized to identify the regions most involved in electron donation and acceptance, respectively. This analysis helps predict how the molecule will interact with other reagents. researchgate.net

Example of FMO Energy Data This table illustrates the kind of data obtained from an FMO analysis. The values are hypothetical.

OrbitalEnergy (eV)
HOMO-6.25 eV
LUMO-1.10 eV
HOMO-LUMO Gap 5.15 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to the charge distribution and is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. pkusz.edu.cn

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. Areas with intermediate potential are usually colored green. acs.org The MEP map would reveal the reactive sites of the molecule, highlighting the electrophilic and nucleophilic character of different parts of the naphthalene ring and the substituent groups. acs.org

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). nih.govrsc.org This method allows for the quantification of intramolecular interactions and charge distribution.

Illustrative NBO Atomic Charges This table provides an example of natural atomic charges that could be determined via NBO analysis. The values are hypothetical.

AtomNatural Charge (e)
O (Difluoromethoxy)-0.55
O (Methoxy)-0.52
F (average)-0.41
C (attached to OCF2H)+0.15
C (attached to OCH3)+0.12

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These computed frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C-O stretches, or deformations of the naphthalene ring. rsc.org

Mechanistic Studies of Difluoromethoxylation Reactions through Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis of compounds like this compound, understanding the difluoromethoxylation mechanism is crucial for optimizing reaction conditions and improving yields. Recent studies have focused on radical-based C-H difluoromethoxylation of aromatic compounds, often initiated by photoredox catalysis. rsc.orgnih.gov

DFT calculations can be used to map the potential energy surface of the entire reaction pathway. researchgate.netnih.gov This involves:

Reactant and Catalyst Analysis: Modeling the electronic structure of the difluoromethoxylating reagent and the photocatalyst in its ground and excited states. nih.gov

Radical Generation: Calculating the energetics of the single electron transfer (SET) from the excited photocatalyst to the reagent, leading to the formation of a neutral radical that subsequently fragments to release the difluoromethoxy radical (•OCF2H). rsc.orgnih.gov

Radical Addition: Modeling the addition of the •OCF2H radical to the naphthalene ring. DFT can determine the activation energy for this step and predict the regioselectivity (i.e., which position on the ring is most favorable for attack) by comparing the energies of the resulting cyclohexadienyl radical intermediates.

Oxidation and Deprotonation: Investigating the subsequent oxidation of the cyclohexadienyl radical and the final deprotonation step to yield the aromatic product. nih.gov

By calculating the Gibbs free energy (ΔG) for each intermediate and transition state, a complete energy profile can be constructed. nih.gov This profile reveals the rate-determining step and provides a theoretical rationale for the observed experimental outcomes, guiding the development of more efficient synthetic methods. rsc.org

Chemical Reactivity and Electronic Property Modulation

The Electron-Withdrawing Nature of the Difluoromethoxy Group in Aromatic Systems

The difluoromethoxy group (OCF₂H) is a unique substituent that combines the features of an ether with the potent inductive effects of fluorine atoms. Its electronic influence on aromatic systems like naphthalene (B1677914) is a product of both inductive and resonance effects, which can be quantified using physical organic chemistry principles.

Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing properties of a substituent on an aromatic ring. researchgate.net These constants are crucial in developing Quantitative Structure-Property Relationship (QSPR) models, which are mathematical relationships that correlate a compound's chemical structure with its various physicochemical properties. researchgate.netnih.govnih.gov QSPR models are instrumental in predicting molecular behavior without the need for direct measurement, thereby guiding the design of new molecules. nih.govresearchgate.net

Table 1: Hammett Constants for the Related CF₂OCH₃ Group
ConstantValueElectronic Effect Indicated
Inductive (σI)0.22Moderate Inductive Electron Withdrawal
Resonance (σR)0.07Weak Resonance Electron Withdrawal

Conversely, the oxygen atom possesses lone pairs of electrons that can potentially be donated into the naphthalene π-system via resonance. In a typical methoxy (B1213986) group (OCH₃), this resonance effect is strongly electron-donating. However, for the difluoromethoxy group, the adjacent electron-withdrawing fluorine atoms significantly reduce the electron density on the oxygen, thereby diminishing its ability to act as a π-electron donor. nih.gov This attenuated resonance, combined with the strong inductive pull, results in the group acting as a net electron-withdrawing substituent, influencing the electron distribution across the entire naphthalene core. nbuv.gov.ua

Conformational Analysis and Rotational Dynamics of the Difluoromethoxy Moiety

X-ray crystallography studies on a related difluoromethoxy-substituted steroid revealed that the OCF₂H group is positioned orthogonally to the aromatic ring in the solid state. nih.gov This conformation is influenced by anomeric interactions between the oxygen lone pair orbitals and the C-F σ* antibonding orbitals. nih.gov However, in solution, the situation is more dynamic. The energy barrier for rotation around the Ar–O bond is very low (ΔG‡ ≈ 0.45 kcal mol⁻¹), allowing the group to access a wide range of conformers. nih.govresearchgate.net This rotational flexibility means the group can readily interconvert between different orientations, potentially adapting its conformation to fit into a binding pocket or respond to changes in its chemical environment. nih.gov

Role of the Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor

A key feature of the difluoromethoxy substituent is the ability of its difluoromethyl (CF₂H) portion to function as a hydrogen bond donor. semanticscholar.orgresearchgate.net The two strongly electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom partially positive and thus capable of forming a hydrogen bond with a suitable acceptor atom (like oxygen or nitrogen). researchgate.net This interaction is significant because it allows a typically non-polar C-H bond to participate in hydrogen bonding, a critical interaction in biological systems.

This hydrogen-bonding capacity has been quantified using Abraham's solute ¹H NMR analysis, which determined the hydrogen bond acidity parameter (A) for a series of difluoromethyl compounds to be in the range of 0.085–0.126. semanticscholar.orgnih.govscilit.comacs.org This places the hydrogen bond donating strength of the CF₂H group on a similar scale to that of thiophenol and aniline, although it is not as strong as a hydroxyl group. semanticscholar.orgnih.govacs.org

Simultaneously, the CF₂H group is considered a lipophilic moiety, meaning it tends to favor non-polar environments. nih.govacs.org The term "lipophilic hydrogen bond donor" is used to describe this dual character. semanticscholar.orgresearchgate.net It is important to note that the impact on lipophilicity is not always straightforward; replacing a methyl group with a difluoromethyl group can result in changes to the water-octanol partition coefficient (ΔlogP) ranging from -0.1 to +0.4. semanticscholar.orgnih.govscilit.comacs.org This unique combination of lipophilicity and hydrogen bonding capability makes the difluoromethoxy group a valuable bioisostere for groups like hydroxyl or thiol in medicinal chemistry. researchgate.net

Table 2: Properties of the Difluoromethyl Moiety
PropertyValue / DescriptionSignificance
Hydrogen Bond Acidity (A)0.085 - 0.126Acts as a hydrogen bond donor, similar in strength to thiophenol or aniline. nih.govacs.org
Change in Lipophilicity (ΔlogP vs. CH₃)-0.1 to +0.4Considered a lipophilic group, but its effect on overall molecular lipophilicity is context-dependent. nih.gov

Reactivity Profiles of the Naphthalene Core and Methoxy Substituent (e.g., Acylation, Sulfonation)

The reactivity of the 1-(difluoromethoxy)-2-methoxynaphthalene core towards electrophilic aromatic substitution is determined by the combined electronic effects of its two substituents. The methoxy group at the C2 position is a powerful activating group and is ortho-, para-directing. The difluoromethoxy group at the C1 position is a deactivating group. In such cases, the directing effect of the more powerful activating group—the methoxy group—will dominate the regiochemical outcome of the reaction. researchgate.net

For electrophilic reactions such as Friedel-Crafts acylation or sulfonation, the incoming electrophile will be directed to the positions that are activated by the methoxy group. The positions ortho (C1, C3) and para (C6) to the C2-methoxy group are electronically enriched. Since the C1 position is already occupied, substitution is expected to occur primarily at the C3 and C6 positions.

Similarly, sulfonation, which involves the introduction of a sulfonic acid group (-SO₃H) typically using sulfuric acid or oleum, is an electrophilic aromatic substitution. chemithon.comgreenagrochem.com The reaction on the this compound core would also be directed by the activating methoxy group, leading to substitution at the available activated positions on the naphthalene ring.

Advanced Applications in Chemical Design and Materials Science

Molecular Design Principles Incorporating Difluoromethoxynaphthalene Scaffolds

The design of novel molecules for applications in drug discovery or materials science often begins with the selection of a core structure, or scaffold, which provides a foundational three-dimensional framework. rsc.org The naphthalene (B1677914) ring system in 1-(Difluoromethoxy)-2-methoxynaphthalene is a privileged scaffold due to its rigid, planar, and lipophilic nature, which allows for predictable positioning of functional groups in space.

Molecular design principles leveraging this scaffold focus on the interplay between the naphthalene core and its substituents. The difluoromethoxy (-OCF₂H) and methoxy (B1213986) (-OCH₃) groups at the 1 and 2 positions, respectively, are critical design elements. The difluoromethoxy group acts as a potent electron-withdrawing group through induction, while also being a weak hydrogen bond donor. This is in contrast to the methoxy group, which is a moderate electron-donating group. This electronic push-pull system on the rigid naphthalene scaffold can be exploited to fine-tune molecular properties such as dipole moment, molecular recognition capabilities, and electronic characteristics for specific applications. rsc.org Furthermore, the difluoromethoxy group introduces conformational preferences that can influence how a molecule interacts with biological targets or organizes in the solid state. sci-hub.se The strategic placement of this group on a scaffold allows for the creation of derivative compounds with tailored properties, where the core structure is retained to ensure recognition at a target site while the substituents optimize other parameters. rsc.org

Tailoring Physicochemical Properties through Fluoroalkoxylation

Fluoroalkoxylation, the introduction of groups like difluoromethoxy, is a powerful strategy for modifying a molecule's physicochemical profile. rsc.org The unique properties of fluorine, such as its high electronegativity and small size, allow for subtle yet significant alterations to a compound's characteristics.

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in both drug design and materials science. nih.govnih.gov The introduction of fluorine can have a context-dependent effect on this property. acs.org While extensive polyfluorination typically increases lipophilicity, the incorporation of a difluoromethoxy group can serve to modulate it in a more nuanced way. The difluoromethoxy group is generally considered less lipophilic than the related trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups. researchgate.net This is attributed to the balance between the increased hydrophobic surface area and the introduction of a molecular dipole. acs.org

Systematic studies on various aliphatic fluorination motifs have shown that geminal difluorination, as seen in the -OCF₂H group, generally reduces lipophilicity compared to non-fluorinated analogues. nih.govbohrium.com This allows chemists to optimize solubility and other properties while potentially enhancing metabolic stability. acs.org The ability to fine-tune lipophilicity is crucial, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Table 1: Comparative Effect of Different Substituents on Lipophilicity (logP)
Parent MoleculeSubstituent (R)Illustrative logPΔlogP (vs. -OH)Key Characteristic
Ar-O-R-H2.00-Hydrogen bond donor/acceptor
Ar-O-R-CH₃2.50+0.50Increased lipophilicity
Ar-O-R-CF₂H2.65+0.65Weak H-bond donor, moderate lipophilicity
Ar-O-R-CF₃3.00+1.00Strongly lipophilic, H-bond acceptor

Note: logP values are illustrative to show general trends and can vary significantly based on the parent aromatic (Ar) structure.

The covalent bond between carbon and fluorine is exceptionally strong (C-F bond energy is ~116 kcal/mol), which imparts significant chemical and metabolic stability to fluorinated compounds. The difluoromethoxy group can enhance the stability of a molecule by shielding adjacent positions from metabolic attack. nih.gov In drug development, a common point of metabolic vulnerability is the oxidation of alkoxy groups. By replacing a methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) group with a difluoromethoxy (-OCF₂H) group, the susceptibility to enzymatic degradation by cytochrome P450 enzymes is markedly reduced. This increased stability can lead to a longer biological half-life and an improved pharmacokinetic profile for a therapeutic candidate.

Development of Functional Organic Materials (e.g., N-type Organic Field-Effect Transistors)

Functional organic materials are at the forefront of next-generation electronics, with applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). imdea.orgrsc.org OFETs require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors for the fabrication of efficient complementary circuits. rsc.org While many organic materials are inherently p-type, the development of stable, high-performance n-type materials remains a challenge. rsc.org

A key requirement for n-type semiconductors is a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate efficient electron injection and transport. bohrium.com Naphthalene and its derivatives, particularly naphthalene diimides, are common building blocks for n-type materials due to their electron-deficient nature. bohrium.comresearchgate.net The introduction of strong electron-withdrawing groups is a proven strategy to lower the LUMO level further. The this compound structure incorporates the highly electron-withdrawing difluoromethoxy group onto the naphthalene core. This substitution is expected to significantly lower the LUMO energy of the molecule, making it a promising candidate or building block for n-type organic semiconductor materials for use in OFETs. tcichemicals.com

Design of Bioisosteric Analogues with Modified Chemical Profiles

Bioisosterism, a strategy central to medicinal chemistry, involves the substitution of one atom or group of atoms in a bioactive molecule with another that retains similar physical or chemical properties, leading to a comparable biological response. sci-hub.seresearchgate.net This approach is used to enhance potency, reduce side effects, or improve the ADME properties of a lead compound. princeton.edu

Fluorine-containing groups are frequently used as bioisosteres. nih.gov The difluoromethoxy group (-OCF₂H) is particularly versatile, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or methoxy (-OCH₃) groups. researchgate.net It can mimic the hydrogen-bond donating capability of a hydroxyl or thiol group, albeit as a weaker donor, while offering significantly greater metabolic stability. When attached to an aryl ring, the difluoromethoxy group can adopt specific conformations that may mimic the spatial arrangement of other functional groups. sci-hub.se This bioisosteric replacement can lead to analogues with improved membrane permeability and oral bioavailability, making it a valuable tool in the optimization of drug candidates. researchgate.netresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound as a model compound in catalysis and reaction mechanism studies. While related fluorinated and methoxylated naphthalene derivatives are utilized in various fields of chemical research, the use of this particular compound for elucidating catalytic processes or reaction pathways is not documented in the accessible literature.

Therefore, the content for the requested section "6.5. Application as Model Compounds in Catalysis and Reaction Mechanism Studies" cannot be provided.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluoroalkoxylated Naphthalenes

The synthesis of organofluorine compounds has traditionally relied on methods that can be harsh or environmentally taxing. numberanalytics.com A primary future goal is the development of green and sustainable methods for introducing fluoroalkoxy groups onto naphthalene (B1677914) rings.

Current research is moving away from hazardous reagents like fluorine gas (F₂) and hydrofluoric acid (HF) towards more benign alternatives. numberanalytics.com Promising strategies include:

Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling the synthesis of difluoromethoxylated compounds that might otherwise be difficult to access. nih.gov This approach allows for late-stage functionalization, which is highly desirable in drug discovery. nih.gov

Mechanochemistry: Solvent-free reaction conditions, such as those achieved in a mixer mill, can form difluoromethyl ethers in high yields. This method drastically reduces the amount of waste generated. chinesechemsoc.org

Catalytic and Electrochemical Approaches: The use of catalysts can improve the efficiency and selectivity of fluorination reactions while reducing waste. numberanalytics.com Similarly, electrochemical fluorination offers a scalable and efficient alternative. numberanalytics.com

Solvent-Free and Catalyst-Free Reactions: High-temperature, gas-phase reactions have been developed for the polyperfluoroalkylation of naphthalene, providing an efficient route to highly substituted derivatives without the need for solvents or catalysts. chemistryviews.org

These green approaches aim to be more energy-efficient, utilize non-toxic reagents, and reduce reaction times and waste production, aligning with the principles of sustainable chemistry. benthamscience.comdntb.gov.ua

MethodologyKey AdvantagesExample Reagents/ConditionsReference
Visible-Light Photoredox CatalysisMild conditions, high functional group tolerance, late-stage functionalizationPhotocatalyst (e.g., Ir(ppy)₃), blue LEDs nih.gov
MechanochemistrySolvent-free, reduced waste, rapid reaction timesMixer mill, difluorocarbene precursors chinesechemsoc.org
Electrochemical FluorinationImproved efficiency and selectivity, potential for scalabilityElectrochemical cell numberanalytics.com
High-Temperature Gas-Phase SynthesisSolvent-free, catalyst-free, access to unique substitution patternsHigh temperature, RFI reagents (e.g., CF₃I) chemistryviews.org

Exploration of New Reactivity Modes and Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is not merely a passive substituent; its unique electronic properties open up new avenues for chemical transformations. Unlike the methoxy (B1213986) (OCH₃) group, which is typically coplanar with an aromatic ring to maximize conjugation, the OCF₂H group often adopts a different orientation. rsc.orgnih.gov This conformational difference, along with its ability to act as a hydrogen bond donor, influences the molecule's reactivity and biological interactions. chinesechemsoc.orgrsc.org

Future research will likely focus on:

Late-Stage Functionalization: Developing new copper-catalyzed and palladium-catalyzed cross-coupling reactions to install the OCF₂H group onto complex molecules at a late stage of synthesis is a significant area of interest. rsc.orghelsinki.fiacs.org This allows for the rapid generation of analogues for structure-activity relationship studies.

Radical Chemistry: The generation of the CF₂H radical from precursors like HCF₂SO₂Cl can be used for C-H functionalization of heteroarenes, offering a direct method for installing the group without pre-functionalization. rsc.org

Difluorocarbene Chemistry: The transfer of difluorocarbene (:CF₂) from reagents such as FSO₂CF₂CO₂H, mediated by copper catalysis, provides a mild route to difluoromethyl ethers from a range of alcohols. rsc.org

Cascade Reactions: Designing multi-step, one-pot reactions that leverage the unique reactivity of the difluoromethoxy group can lead to the efficient construction of complex molecular architectures. An example is the combination of a C-H thiocyanation with a copper-mediated difluoromethylation to produce aryl difluoromethyl thioethers. nih.gov

Understanding and harnessing these reactivity modes will enable chemists to use the difluoromethoxy group as a versatile handle for further molecular elaboration.

Advanced Computational Modeling for Predictive Molecular Design and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of organofluorine compounds. fluorine1.rufluorine1.ru For naphthalene derivatives, these methods can provide deep insights into molecular structure, electronic properties, and reactivity, thereby guiding experimental efforts. ijpsjournal.com

Emerging research avenues in this area include:

Predicting Isomer Stability: DFT calculations can determine the most stable isomers of poly-substituted naphthalenes, which is crucial for designing syntheses that yield the desired product. chemistryviews.org

Optimizing Electronic Properties: For applications in materials science, computational models are used to predict key electronic parameters like HOMO and LUMO energy levels. nih.gov This allows for the in silico design of naphthalene-based materials with tailored electron-acceptor or electron-transport properties. mdpi.com

Property Prediction: Molecular dynamics simulations can be used to predict the crystal shape and packing of naphthalene derivatives, which is critical for controlling the properties of solid-state materials. rsc.org

By integrating these advanced modeling techniques, researchers can accelerate the design-synthesis-test cycle, leading to the more rapid discovery of molecules with optimized properties for specific applications.

Computational MethodPredicted PropertiesApplication AreaReference
Density Functional Theory (DFT)Isomer stability, HOMO/LUMO energies, bond lengths/angles, electrophilicityReaction design, materials science, reactivity analysis chemistryviews.orgnih.govresearchgate.net
Molecular Dynamics (MD)Crystal shape, molecular packing, conformational analysisSolid-state materials, crystal engineering rsc.org
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityDrug discovery, medicinal chemistry ijpsjournal.comnih.gov

Integration with High-Throughput Screening and Automated Synthesis Platforms

The vast chemical space that can be explored by varying substituents on the naphthalene core necessitates the use of high-throughput and automated techniques. The integration of automated synthesis platforms with high-throughput screening (HTS) can dramatically accelerate the discovery of new fluoroalkoxylated naphthalene derivatives with desirable properties.

Future developments will likely involve:

Automated Synthesis: Cassette-based automated synthesis platforms, already used in fields like PET radiochemistry, can be adapted for the rapid and reliable synthesis of libraries of fluorinated compounds. rsc.orgresearchgate.net These systems can perform entire multi-step syntheses, including purification, minimizing human error and increasing throughput. sigmaaldrich.com

Reaction Optimization: Automated platforms coupled with optimization algorithms can rapidly screen different catalysts, solvents, and reaction conditions to find the optimal pathway for a desired transformation. researchgate.net

High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS can be used to rapidly evaluate them for specific properties, such as biological activity in drug discovery or electronic properties for materials science.

Data Integration: A key challenge is the integration of automated synthesis and HTS data with computational models. This would create a closed-loop system where experimental results are used to refine predictive models, which in turn suggest the next generation of molecules to be synthesized and tested.

This convergence of automation, screening, and data science will enable researchers to navigate the complex landscape of naphthalene chemistry more efficiently than ever before.

Expanding the Scope of Naphthalene-Based Organofluorine Compounds in Advanced Materials

The introduction of fluorine atoms into the naphthalene scaffold significantly alters its physical, chemical, and electronic properties, making these compounds highly attractive for advanced materials applications. ontosight.ai Fluorination can enhance thermal stability, tune LUMO levels, and improve air stability, which are critical for electronic devices. chemistryviews.orgnih.gov

Key areas for future expansion include:

Organic Electronics: Fluorinated naphthalene diimides (NDIs) are being intensely investigated as n-type organic semiconductors. mdpi.com Their low-lying LUMO levels and high electron affinity make them suitable for use as electron transport materials (ETMs) in organic field-effect transistors (OFETs) and perovskite solar cells (PSCs). semanticscholar.orgnih.gov Recent work has shown that fluorinated NDI-based ETMs can lead to PSCs with efficiencies exceeding 23%. semanticscholar.org

Fluoropolymers and Coatings: The unique properties of fluorinated compounds, such as chemical resistance and hydrophobicity, make them ideal for creating specialty polymers and coatings. ontosight.ai Perfluorinated naphthalenes are being explored for use in water-repelling agents and protective coatings. greenpeace.to

Molecular Electronics: The strong electron-acceptor properties conferred by fluoroalkyl groups make these naphthalene derivatives promising components for molecular-scale electronic devices. chemistryviews.org

The ability to fine-tune properties through the number and position of fluorine substituents provides a clear path toward designing a versatile library of naphthalene-based compounds for a new generation of advanced materials. chemistryviews.org

Q & A

Q. What are the common synthetic routes for 1-(difluoromethoxy)-2-methoxynaphthalene, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or fluorination reactions. Key steps include:
  • Difluoromethylation : Using reagents like ClCF2_2H or BrCF2_2H under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) to introduce the difluoromethoxy group .
  • Methoxy Group Introduction : Electrophilic methoxylation via Friedel-Crafts alkylation or O-methylation of hydroxyl precursors .
  • Optimization : Parameters like temperature (60–100°C), solvent choice (THF vs. DCM), and catalyst (e.g., AlCl3_3) are adjusted to enhance regioselectivity. Reaction progress is monitored via TLC and NMR .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization involves:
  • NMR Spectroscopy : 1^{1}H and 19^{19}F NMR confirm substitution patterns (e.g., splitting patterns for -OCF2_2H and -OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 244.18) and fragmentation pathways .
  • X-ray Crystallography : Resolves spatial arrangement of substituents on the naphthalene core .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

  • Methodological Answer : Reported activities include antimicrobial and anticancer potential. Assays involve:
  • In Vitro Testing : Minimum inhibitory concentration (MIC) against bacterial strains (e.g., E. coli) or cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells) .
  • Mechanistic Studies : Fluorescence polarization assays to study interactions with DNA topoisomerases or cytochrome P450 enzymes .

Advanced Research Questions

Q. How do substituent positions (e.g., 1-difluoromethoxy vs. 2-methoxy) influence electronic properties and reactivity?

  • Methodological Answer :
  • Computational Modeling : Density functional theory (DFT) calculates electron density maps to predict sites for electrophilic attack (e.g., C-3 or C-4 positions) .
  • Experimental Validation : Competitive reactions with electrophiles (e.g., NO2+_2^+) quantify regioselectivity. HPLC-MS identifies major products .
  • Structural Comparisons : Contrast with analogs like 1-(difluoromethoxy)-3-methoxynaphthalene to isolate positional effects on redox potentials (cyclic voltammetry) .

Q. What strategies resolve contradictions between theoretical and experimental solubility data?

  • Methodological Answer :
  • Solubility Analysis : Use Hansen solubility parameters to predict compatibility with solvents (e.g., logP ~3.2 suggests preference for ethyl acetate over water) .
  • Experimental Reassessment : Dynamic light scattering (DLS) detects aggregation in aqueous buffers, while DSC measures melting points to assess crystallinity .
  • Data Reconciliation : Molecular dynamics simulations model solvation shells to explain deviations from ideal solubility .

Q. How is the compound’s environmental fate evaluated, and what models predict its biodegradation?

  • Methodological Answer :
  • Environmental Persistence : Use OECD 301F ready biodegradability tests with activated sludge. GC-MS tracks degradation intermediates .
  • Computational Tools : EPI Suite estimates half-life in soil/water; metabolite pathways are modeled using CATABOL or SPARC .
  • Ecotoxicity : Daphnia magna acute toxicity assays (48-h LC50_{50}) assess ecological risks .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer :
  • Process Optimization : Transition from batch to flow chemistry improves heat/mass transfer, reducing side products (e.g., over-fluorination) .
  • Quality Control : PAT (Process Analytical Technology) tools like inline FTIR monitor intermediate formation.
  • Purification : Simulated moving bed (SMB) chromatography isolates isomers with >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.